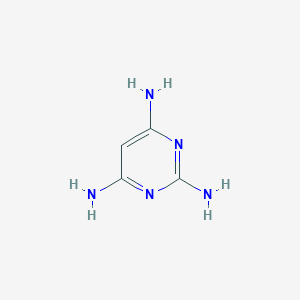

2,4,6-Triaminopyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTIOYHBNXDJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061394 | |

| Record name | 2,4,6-Pyrimidinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-38-2 | |

| Record name | 2,4,6-Triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyrimidinetriamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Pyrimidinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4,6-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-PYRIMIDINETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6ZP6F2ECK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2,4,6-Triaminopyrimidine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine (TAP) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, it serves as a precursor in the synthesis of numerous pharmaceuticals, including diuretics and antifolates. Its unique chemical structure, featuring three amino groups on a pyrimidine (B1678525) ring, imparts distinct properties that are crucial for its biological activity and synthetic applications. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action in biological systems.

Chemical and Physical Properties

This compound is typically an off-white to beige crystalline powder.[1][2] It is known to be sensitive to air, with oxidation leading to the formation of dark brown products.[3] Therefore, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 249-251 °C (decomposes) | [1][4][5] |

| Boiling Point | 222.58 °C (rough estimate) | [1][6] |

| Density | 1.2938 g/cm³ (rough estimate) | [1][6] |

| pKa | 6.84 (at 20 °C) | [1][2] |

| Appearance | Off-white to beige powder | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 36.5 g/L | 20 | [2][3] |

| Methanol | 22.7 g/kg | 20 | [3][7] |

| Ethanol | 4.5 g/kg | 20 | [3][7] |

| DMSO | Sparingly soluble | Room Temperature | [1][6] |

Table 3: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | A singlet for the two amino protons is observed at approximately 5.07-5.14 ppm. The singlet for the H-5 proton is observed at around 7.60 ppm. Aromatic protons typically resonate in the region of 6.5-8.0 ppm. | [8] |

| ¹³C NMR | Spectra are available and can be viewed in databases such as SpectraBase. | [9][10] |

| Infrared (IR) | The spectrum shows numerous maxima between 3448 cm⁻¹ and 3315 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the amino groups. A strong band at 1628 cm⁻¹ is associated with the NH₂ scissoring vibration. | [11][12] |

| UV-Vis | The UV-Vis spectrum is available in databases such as SpectraBase. The absorption spectrum is pH-dependent. | [10][12] |

| Mass Spectrometry (MS) | The molecular ion peak is expected at m/z 125. Fragmentation patterns of pyrimidine derivatives typically involve cleavage of bonds adjacent to the ring and loss of functional groups. | [7][13] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]

Materials:

-

This compound

-

Distilled or deionized water

-

Glass vials with tight-fitting caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a glass vial. The excess solid should be visible.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.[14]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa (NMR Titration Method)

NMR spectroscopy can be employed to determine the pKa of a compound by monitoring the chemical shift changes of specific nuclei as a function of pH.[1]

Materials:

-

This compound

-

D₂O (Deuterium Oxide)

-

Standardized solutions of a strong acid (e.g., HCl in D₂O) and a strong base (e.g., NaOD in D₂O)

-

NMR spectrometer

-

pH meter calibrated for D₂O solutions

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in D₂O in an NMR tube.

-

Initial Spectrum: Record the ¹H NMR spectrum of the initial solution and measure the pH (or pD).

-

Titration: Add small aliquots of the standardized acid or base solution to the NMR tube to incrementally change the pH.

-

Spectral Acquisition: After each addition, thoroughly mix the solution, measure the pH, and acquire a ¹H NMR spectrum. Repeat this process over a pH range that covers the expected pKa of the compound (e.g., from pH 4 to 9 for this compound).

-

Data Analysis:

-

Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation.

-

Plot the chemical shift (δ) of this proton against the measured pH. The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[1]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for chemical shifts.

-

Biological Activity and Signaling Pathways

This compound is a known blocker of paracellular conductance pathways in various epithelia.[15] This activity is particularly relevant in the context of its diuretic effect, where it affects sodium and potassium excretion.[15]

Mechanism of Paracellular Pathway Blockade

The protonated form of this compound, 2,4,6-triaminopyrimidinium (TAP⁺), is responsible for blocking cation-selective channels within the tight junctions of epithelial cells.[2] This blockage is reversible and specific for cations like Na⁺, without significantly affecting the permeability of anions such as Cl⁻.[2] The proposed mechanism involves the strong association of TAP⁺ with anionic ligands within the channel via hydrogen bonds.[2]

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. Blockage of gallbladder tight junction cation-selective channels by 2,4,6-triaminopyrimidinium (TAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Blocking by this compound of increased tight junction permeability induced by acetylcholine in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound(1004-38-2) 13C NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. scribd.com [scribd.com]

- 15. This compound | 1004-38-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,4,6-Triaminopyrimidine (CAS 1004-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine (TAP), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and presents its characteristic spectral data. Furthermore, it explores the role of TAP derivatives in drug discovery, with a particular focus on their mechanism of action as inhibitors of the Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, a critical target in inflammation and oncology.

Introduction

This compound (CAS No. 1004-38-2) is a pyrimidine (B1678525) derivative characterized by three amino groups at the 2, 4, and 6 positions. Its unique electronic and structural properties make it a valuable building block in organic synthesis. Historically, it has served as a precursor for a variety of important molecules, including the diuretic triamterene (B1681372) and the antifolate drug methotrexate.[1] More recently, the TAP scaffold has gained prominence in medicinal chemistry as a "hinge-binding" motif in kinase inhibitors, particularly those targeting PI3Kδ.[2] This guide aims to provide researchers with a detailed technical resource for the identification, synthesis, and application of this important molecule.

Chemical and Physical Properties

Pure this compound is a white crystalline solid that is known to be sensitive to oxidation, often forming darker colored products upon exposure to air.[1] It exhibits good solubility in water and methanol.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1004-38-2 | [1] |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molar Mass | 125.13 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 249-251 °C (decomposes) | [3] |

| Solubility in Water | 36.5 g/kg at 20 °C | [1] |

| Solubility in Methanol | 22.7 g/kg at 20 °C | [1] |

| Solubility in Ethanol (B145695) | 4.5 g/kg at 20 °C | [1] |

| pKa | 6.87 (for C5 protonation), 6.89 (for N1 protonation) | [4] |

Synthesis and Purification

The most common and well-established method for the synthesis of this compound is the condensation reaction between malononitrile (B47326) and guanidine (B92328).[1] The following section provides a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Guanidine hydrochloride

-

Sodium methoxide (B1231860)

-

Anhydrous ethanol

-

Malononitrile

-

Nitrogen gas supply

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium methoxide to liberate the free guanidine base. Sodium chloride will precipitate out.

-

Reaction Setup: Filter the mixture to remove the precipitated sodium chloride. The resulting ethanolic solution of guanidine is transferred to a clean, dry reflux apparatus under a nitrogen atmosphere.

-

Condensation Reaction: To the guanidine solution, add a solution of malononitrile in anhydrous ethanol dropwise with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of 3 hours.[5] The reaction should be maintained under an inert nitrogen atmosphere to prevent oxidation of the product.[1]

-

Isolation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. For further purification, recrystallization from hot, dilute ethanol can be performed to yield the product as long, white needles.[1] Dry the purified product under vacuum.

Analytical and Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using various analytical and spectroscopic techniques. The characteristic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~5.0 | s | -NH₂ |

| ~5.5 | s | C5-H | ||

| ¹³C NMR | DMSO-d₆ | ~75 | C5 | |

| ~160 | C2, C4, C6 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3460 - 3316 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups[6] |

| ~1650 | Strong | N-H bending (scissoring) |

| ~1580 | Medium | C=N stretching |

| ~1450 | Medium | C-N stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 125, corresponding to its molecular weight. Fragmentation patterns would involve the loss of amino and cyano groups.

Applications in Drug Development: PI3Kδ Inhibition

Derivatives of this compound have emerged as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2] The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes.

Mechanism of PI3Kδ Inhibition by this compound Derivatives

X-ray crystallography studies have revealed that this compound-based inhibitors act as "hinge binders" in the ATP-binding pocket of PI3Kδ.[8] The triaminopyrimidine core forms crucial hydrogen bonds with the hinge region residues of the enzyme, such as Val828 and Glu826.[5] This interaction competitively inhibits the binding of ATP, thereby preventing the phosphorylation of PIP2 and the subsequent activation of the downstream signaling cascade. The selectivity for the δ isoform over other PI3K isoforms is achieved through specific interactions of the substituents on the triaminopyrimidine scaffold with other residues within the active site.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its straightforward synthesis, coupled with its ability to serve as a versatile scaffold for generating potent and selective enzyme inhibitors, ensures its continued relevance. This technical guide has provided a comprehensive overview of its key characteristics, a detailed protocol for its preparation, and an insight into its application as a PI3Kδ inhibitor. It is anticipated that this information will be a valuable resource for researchers working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(1004-38-2) 1H NMR [m.chemicalbook.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2,4,6-Triaminopyrimidine: A Technical Guide to Its Physical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic organic compound featuring a pyrimidine (B1678525) core substituted with three amino groups.[1] This arrangement makes it a versatile building block in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of various pharmaceuticals, including diuretics like Triamterene, antimalarial drugs, and folate antagonists such as aminopterin (B17811) and methotrexate.[2][3] Its ability to form extensive hydrogen-bonding networks also makes it a subject of interest in supramolecular chemistry.[3][4] This guide provides a detailed overview of the physical, structural, and spectroscopic properties of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

This compound is typically an off-white to beige crystalline powder.[1][5] It is known to form dark brown oxidation products when exposed to air, necessitating storage under inert atmosphere in a cool, dark place.[1][2] The compound is stable under normal temperatures and pressures.[5]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₅ | [1] |

| Molecular Weight | 125.13 g/mol | [2] |

| CAS Number | 1004-38-2 | [1] |

| Appearance | Off-white to beige powder | [1][5] |

| Melting Point | 249-251 °C (lit.) | [1] |

| Boiling Point | 222.58 °C (rough estimate) | [1] |

| Density | 1.29 - 1.51 g/cm³ (estimate) | [1][5] |

| pKa | 6.84 (at 20 °C) | [1][6] |

| Vapor Pressure | 0 Pa at 25 °C | [1] |

Table 2: Solubility Data

| Solvent | Solubility (at 20°C) | Source(s) |

| Water | 36.5 g/kg (36.5 g/L) | [2][6][7] |

| Methanol | 22.7 g/kg (Slightly soluble) | [1][2][7] |

| Ethanol | 4.5 g/kg | [2][7] |

| DMSO | Sparingly soluble | [1] |

Molecular and Crystal Structure

The molecular structure of this compound consists of a pyrimidine ring with amino groups at the 2, 4, and 6 positions. The molecule is nearly planar.[8]

In the crystalline state, this compound molecules are organized into complex supramolecular networks primarily through hydrogen bonding.[4][8] The crystal structure is monoclinic, with the space group P2₁/c.[4][8] The molecules are joined into ribbons by N-H···N hydrogen bonds that link the amino groups at the 4 and 6 positions to the ring nitrogen atoms of adjacent molecules.[8] These ribbons then associate through π-π stacking interactions to form infinite antiparallel double ribbons.[8] This extensive hydrogen bonding and stacking are key to its solid-state properties and its interactions in biological systems.[4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations | Source(s) |

| ¹H NMR | Spectra available for reference. | [9] |

| ¹³C NMR | Spectra available for reference. | [9] |

| ¹⁵N NMR | Spectra available for reference (Solvent: DMSO). | [10] |

| FT-IR (Solid Phase) | Asymmetric and symmetric N-H stretching vibrations (amino groups) observed between 3448 cm⁻¹ and 3315 cm⁻¹. A strong band at 1628 cm⁻¹ is associated with NH₂ scissoring vibration. | [11] |

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound.

Synthesis Protocol (Traube Synthesis)

The classical synthesis of this compound was first reported by Wilhelm Traube in 1905.[2] It involves the condensation of malononitrile (B47326) with guanidine (B92328).

Methodology:

-

Preparation of Guanidine Free Base: If starting from a salt like guanidine hydrochloride, the free base is liberated by reacting it with a strong base such as sodium methoxide (B1231860) in an alcohol solvent (e.g., ethanol).[2]

-

Condensation Reaction: Malononitrile is added to the solution of guanidine in ethanol.

-

Reflux: The reaction mixture is heated under reflux. The exact time can vary, but several hours are typical.

-

Exclusion of Air: Due to the high sensitivity of the aromatic triamine product to oxidation, all steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Isolation: The product can be isolated from the solution as a well-crystallizing sulfate (B86663) by acidification with sulfuric acid.[2]

Purification: Recrystallization

Methodology:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dilute aqueous ethanol.[2][8]

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals, which often form as long needles, by filtration.[2]

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization: Obtaining Spectroscopic Data

Methodology for NMR Spectroscopy:

-

Dissolve a small, accurately weighed sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).[1][10]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and other relevant NMR spectra (e.g., ¹⁵N) using a high-resolution NMR spectrometer.[9][10]

-

Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Workflow and Applications

This compound is a key starting material for more complex molecules, particularly in the pharmaceutical industry. Its synthesis and subsequent functionalization are critical steps in drug development pipelines.

A common derivatization is the reaction with nitrous acid (HNO₂) to introduce a nitroso group at the 5-position, forming 2,4,6-triamino-5-nitrosopyrimidine.[2][3] This intermediate can then be reduced to 2,4,5,6-tetraaminopyrimidine (B94255), another crucial building block for pharmaceuticals.[2][12]

Biological Role and Significance

This compound itself exhibits biological activity. It functions as an organic cation that can block paracellular conductance pathways in kidney epithelia, which affects sodium and potassium excretion.[1][6] More significantly, its derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective as antimalarial, antibacterial, and anticancer agents.[2][13][14] The triaminopyrimidine scaffold is also being explored in the development of fast-acting antimalarial clinical candidates.[3] Furthermore, it has been proposed as a potential prebiotic nucleic base analog in studies on the origin of life, as it can react with ribose to form a nucleoside that associates with complementary molecules.[2][15]

References

- 1. This compound CAS#: 1004-38-2 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1004-38-2 | Benchchem [benchchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS 1004-38-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound(1004-38-2) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from this compound - Google Patents [patents.google.com]

- 13. a2bchem.com [a2bchem.com]

- 14. sjomr.org.in [sjomr.org.in]

- 15. RNA world - Wikipedia [en.wikipedia.org]

The Solubility Profile of 2,4,6-Triaminopyrimidine: A Technical Guide for Researchers

An in-depth analysis of the solubility of 2,4,6-Triaminopyrimidine (TAP) in aqueous and organic media, including detailed experimental methodologies and its relevance in pharmaceutical applications.

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 1004-38-2), a pivotal intermediate in the synthesis of various pharmaceuticals, including diuretics and antifolates. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and explores the biochemical pathways associated with its key derivatives.

Summary of Solubility Data

The solubility of this compound has been determined in a range of common solvents. The quantitative data is summarized in the table below, providing a clear comparison of its solubility at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Solubility (g/L of solvent) | Molar Solubility (mol/L) | Reference |

| Water | 20 | 36.5 | 36.5 | 0.292 | [1] |

| Methanol (B129727) | 20 | 22.7 | - | - | [1] |

| Ethanol | 20 | 4.5 | - | - | [1] |

Qualitative Solubility:

-

Dimethyl Sulfoxide (DMSO): Sparingly soluble.

-

Methanol: Slightly soluble.

It is noteworthy that some sources describe the solubility in methanol as "slight," which may appear to contradict the quantitative value provided. This highlights the importance of consulting multiple sources and considering the context of the qualitative descriptors.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following protocols outline the methodologies for assessing both thermodynamic and kinetic solubility, which are broadly applicable to pyrimidine (B1678525) derivatives like this compound.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Agitation is typically achieved using an orbital shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The use of a syringe filter (e.g., 0.22 µm or 0.45 µm) is common to ensure a particle-free solution for analysis.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.

Workflow for thermodynamic solubility determination.

Analytical Quantification Methods

UV-Vis Spectrophotometry:

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of known concentration.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration is then calculated from the calibration curve, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC):

HPLC offers high specificity and sensitivity, making it an ideal method for quantifying this compound, especially in complex matrices.

-

Method Development: A suitable HPLC method is developed, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Sample Injection: The filtered saturated solution is injected into the HPLC system, and the peak area corresponding to this compound is recorded. The concentration is then determined using the calibration curve.

Relevance in Pharmaceutical Development: The Folate Pathway

This compound is a crucial starting material for the synthesis of methotrexate (B535133), a potent inhibitor of dihydrofolate reductase (DHFR).[2] DHFR is a key enzyme in the folate metabolism pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][3][4] By inhibiting DHFR, methotrexate disrupts this pathway, leading to the arrest of cell proliferation.[5] This mechanism of action is fundamental to its use as an anticancer and immunosuppressive agent.[1][6]

The following diagram illustrates the role of DHFR in the folate pathway and the inhibitory action of methotrexate.

Methotrexate's inhibition of DHFR in the folate pathway.

Conclusion

The solubility of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide provides essential quantitative data and detailed experimental protocols to aid researchers in their work with this important compound. Furthermore, understanding its connection to the folate pathway through its derivative, methotrexate, underscores the significance of its physicochemical properties in the design and efficacy of therapeutic agents.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]

- 4. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. medtube.net [medtube.net]

The Traube Synthesis of 2,4,6-Triaminopyrimidine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth look at the original synthesis of 2,4,6-triaminopyrimidine as developed by the German chemist Wilhelm Traube. First published in 1904 in the Berichte der deutschen chemischen Gesellschaft, this method represents a foundational contribution to pyrimidine (B1678525) chemistry. The synthesis is achieved through the condensation of malononitrile (B47326) and guanidine (B92328), facilitated by a strong base in an alcoholic solvent. This document details the precise experimental protocols, presents all quantitative data from the original publication in a clear, tabular format, and provides visualizations of the chemical pathway and experimental workflow to offer a comprehensive resource for historical and practical understanding.

Core Synthesis Overview

The synthesis proceeds by reacting guanidine with malononitrile in a solution of sodium ethoxide in ethanol (B145695). The strong basic conditions deprotonate the active methylene (B1212753) group of malononitrile, initiating a condensation reaction with guanidine to form the pyrimidine ring. The resulting this compound is a stable, crystalline solid. Traube's original work also describes the preparation of a stable sulfate (B86663) salt for purification and characterization.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from Wilhelm Traube's 1904 publication, "Ueber die Synthese des 2.4.6-Triaminopyrimidins".

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles |

| Sodium | Na | 22.99 | 2.3 g | 0.1 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 25 ccm | ~0.42 |

| Malononitrile | CH₂(CN)₂ | 66.06 | 6.6 g | 0.1 |

| Guanidine | CH₅N₃ | 59.07 | Not specified | Not specified |

| This compound | C₄H₇N₅ | 125.13 | ~10 g | ~0.08 |

Table 2: Product Characterization

| Product | Appearance | Melting Point (°C) | Elemental Analysis (Nitrogen) |

| This compound | Colorless, needle-like crystals | 247 | Calculated: 55.95%, Found: 55.81% |

| This compound Sulfate | Sparingly soluble, crystalline powder | > 300 (decomposes) | Calculated: 35.53%, Found: 35.45% |

Experimental Protocols

The following are the detailed experimental methodologies as described by Wilhelm Traube.

Protocol 1: Synthesis of this compound

-

Preparation of Sodium Ethoxide Solution: In a flask, dissolve 2.3 grams of sodium in 25 cubic centimeters of absolute ethanol. This process is exothermic and should be handled with appropriate care.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 6.6 grams of malononitrile.

-

Addition of Guanidine: Introduce a solution of guanidine (prepared from an equivalent amount of a guanidine salt and a suitable base, though not explicitly detailed by Traube) to the reaction mixture.

-

Reaction Conditions: Gently heat the mixture. The reaction is reported to proceed smoothly, yielding a clear, yellow solution without the separation of any sodium salt.

-

Solvent Removal: Remove the ethanol solvent by evaporation.

-

Product Isolation: The residue remaining after evaporation consists of almost pure this compound.

-

Purification: The crude product can be purified by recrystallization from water, from which it precipitates as long, colorless, needle-like crystals.

Protocol 2: Preparation of this compound Sulfate

-

Dissolution: Dissolve the crude this compound in hot water.

-

Acidification: Add dilute sulfuric acid to the solution until it is neutralized.

-

Precipitation: Upon cooling, the sulfate salt of this compound precipitates as a sparingly soluble, crystalline powder.

-

Isolation: The precipitate is collected by filtration and can be washed with cold water. This salt is noted to be very stable.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow based on Traube's description.

2,4,6-Triaminopyrimidine: A Potential Prebiotic Nucleic Acid Base Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life and the nature of the first genetic material are central questions in prebiotic chemistry. The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule. However, the prebiotic synthesis of canonical nucleobases and their subsequent incorporation into functional polymers under plausible early Earth conditions presents significant challenges. This has led to the exploration of alternative nucleobase analogs that could have formed more readily and functioned in a primordial genetic system. 2,4,6-triaminopyrimidine (TAP) has emerged as a compelling candidate for such a prebiotic nucleic base analog. Its simple structure, potential for robust prebiotic synthesis, and ability to form stable base pairs with complementary molecules like cyanuric acid and barbituric acid make it a focal point of origin-of-life research. This technical guide provides a comprehensive overview of TAP, including its physicochemical properties, synthesis, potential role in prebiotic information transfer, and experimental methodologies for its study.

Physicochemical Properties of this compound (TAP)

TAP is a pyrimidine (B1678525) derivative with three amino groups at positions 2, 4, and 6.[1] This symmetrical arrangement of hydrogen bond donors facilitates strong and specific interactions with complementary acceptor molecules.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅ | |

| Molar Mass | 125.13 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 249-251 °C | |

| Solubility in Water (20 °C) | 36.5 g/kg | [1] |

| Solubility in Methanol (20 °C) | 22.7 g/kg | [1] |

| Solubility in Ethanol (20 °C) | 4.5 g/kg | [1] |

Note: Pure TAP is sensitive to oxidation and can form dark brown products upon exposure to air.[1]

Prebiotic Synthesis of this compound

A key advantage of TAP as a prebiotic nucleobase is its plausible synthesis from simple precursors likely abundant on the early Earth.

Synthesis from Malononitrile and Guanidine

The classical synthesis of TAP was reported by Wilhelm Traube in 1905, involving the condensation of malonic acid dinitrile (malononitrile) and guanidine.[1] This reaction pathway is considered prebiotically plausible.

References

2,4,6-Triaminopyrimidine: A Core Scaffold in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental chemical properties, including its molar mass and molecular formula. Furthermore, it details established experimental protocols for its synthesis and characterization and explores its role as a critical building block for pharmacologically active agents, particularly as an inhibitor of the dihydrofolate reductase (DHFR) pathway.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is susceptible to oxidation and may darken upon exposure to air.[1] It exhibits moderate solubility in water.[1][2] A comprehensive summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₇N₅ | [1][2][3][4][5][6][7][8][9] |

| Molar Mass | 125.13 g/mol | [1][2][3][6][7][8][9][10] |

| Melting Point | 249-251 °C (decomposes) | [2][4][6][8] |

| Boiling Point | 222.58 °C (rough estimate) | [2][5] |

| Water Solubility | 36.5 g/L (at 20 °C) | [1][2] |

| Appearance | White to orange to green powder/crystal | [4] |

| CAS Number | 1004-38-2 | [1][2][3][4] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most classically achieved through the Traube synthesis, a condensation reaction between guanidine (B92328) and a malonic acid derivative.[1] Below are detailed experimental protocols for its synthesis and subsequent characterization.

Synthesis of this compound via Guanidine and Malononitrile

This protocol is based on the foundational Traube synthesis methodology.

Materials:

-

Guanidine hydrochloride

-

Sodium methoxide (B1231860)

-

Malononitrile

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment if needed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol under an inert atmosphere. To this solution, add a stoichiometric equivalent of sodium methoxide to liberate the free guanidine base. The reaction mixture will form a precipitate of sodium chloride.

-

Condensation Reaction: To the ethanolic solution of guanidine, add an equimolar amount of malononitrile. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration. The crude product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Recrystallization: The crude this compound can be further purified by recrystallization from hot, dilute ethanol to yield long, needle-like crystals.[1]

-

Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent oxidation.

Characterization Methods

2.2.1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Purpose: To assess the purity of the synthesized compound. A single, sharp peak is indicative of a pure sample.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks:

-

N-H stretching vibrations of the primary amine groups in the region of 3200-3500 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring in the region of 1500-1650 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

-

Purpose: To confirm the presence of key functional groups in the molecule.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton on the pyrimidine ring and the protons of the amine groups. The chemical shifts will be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

-

Purpose: To elucidate the detailed molecular structure and confirm the identity of the synthesized compound.

Role in Drug Development: Dihydrofolate Reductase Inhibition

This compound serves as a crucial scaffold for the synthesis of numerous pharmaceutical agents.[1][4] A significant application is in the development of antifolate drugs that act as dihydrofolate reductase (DHFR) inhibitors.[1] DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA.[11][12] By inhibiting DHFR, these drugs disrupt DNA replication and cell proliferation, making them effective anticancer and antimicrobial agents.[11] Methotrexate, a well-known chemotherapy agent, is a derivative of a pteridine (B1203161) scaffold, which has structural similarities to the pyrimidine core of TAP.[1]

Below is a diagram illustrating the logical workflow for the synthesis of a generic DHFR inhibitor starting from this compound.

Caption: Synthetic workflow for a pyrimidine-based DHFR inhibitor.

The following diagram illustrates the simplified signaling pathway of DHFR and its inhibition.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Conclusion

This compound is a foundational molecule with a rich history in chemical synthesis and a promising future in the development of novel therapeutics. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for creating diverse chemical libraries. The continued exploration of TAP and its derivatives is poised to yield new insights into biological pathways and provide innovative solutions for unmet medical needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from this compound - Google Patents [patents.google.com]

- 4. This compound | 1004-38-2 | Benchchem [benchchem.com]

- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

2,4,6-Triaminopyrimidine: A Comprehensive Technical Guide on Safety, Handling, and Experimental Use

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,4,6-Triaminopyrimidine. It is intended to serve as a critical resource for laboratory personnel, ensuring safe and effective use of this compound in research and development.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its appropriate handling and application in experimental design.

| Property | Value |

| Molecular Formula | C₄H₇N₅ |

| Molecular Weight | 125.13 g/mol [1] |

| Appearance | Off-white to beige powder[2] |

| Melting Point | 249-251 °C (decomposes)[2] |

| Solubility | DMSO (Sparingly), Methanol (Slightly)[2] |

| CAS Number | 1004-38-2 |

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance, and adherence to strict safety protocols is mandatory to mitigate potential health risks.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazardous nature of chemical substances.

| Hazard Class | Hazard Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Source: Sigma-Aldrich

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond offers a rapid, visual summary of the hazards associated with this compound.

Caption: NFPA 704 rating for this compound.

Section 3: Handling, Storage, and First Aid

The implementation of proper handling procedures, storage conditions, and emergency preparedness is essential for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

A systematic approach to personal protection and chemical handling is crucial to minimize exposure and ensure personnel safety.

Caption: Recommended PPE and safe handling workflow.

Storage and Incompatibilities

| Condition | Specification |

| Storage Temperature | Room Temperature |

| Container | Tightly closed |

| Environment | Dry and well-ventilated place |

| Incompatible Materials | Strong oxidizing agents |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Section 4: Experimental Protocols

While this compound is a precursor in various syntheses, a common application is its use in the preparation of substituted pyrimidines. The following is a representative protocol for the nitrosation of this compound, a key step in the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255).

Synthesis of 2,4,6-Triamino-5-nitrosopyrimidine

This protocol is adapted from a patented synthesis method and should be performed by trained personnel in a controlled laboratory environment.

Materials:

-

This compound

-

Acetic Acid

-

Sodium Nitrite (B80452)

-

Water

-

Reaction vessel with temperature control and stirring

Procedure:

-

Dissolution: Dissolve 1.0 mole of this compound in 1040 ml of water and 1.5 moles of acetic acid in a suitable reaction vessel.

-

Temperature Control: Maintain the temperature of the solution in the range of 0-16 °C.[1]

-

Addition of Sodium Nitrite: Slowly add 1.0 mole of sodium nitrite to the reaction mixture while carefully controlling the reaction temperature to remain between 0-20 °C.[1]

-

Reaction: A dense, granular slurry of 2,4,6-triamino-5-nitrosopyrimidine will form.[1]

-

Monitoring: The reaction can be monitored by HPLC to confirm the consumption of the starting material.

Caption: Experimental workflow for the synthesis of 2,4,6-triamino-5-nitrosopyrimidine.

Section 5: Biological Context and Signaling

While this compound itself is not a direct modulator of a specific signaling pathway, it is a key building block for various biologically active molecules. Its derivatives have been investigated as antimalarial agents, and it is structurally related to the pyrimidine (B1678525) bases that are fundamental to DNA and RNA. The broader pyrimidine metabolism pathway is intricately linked with cellular signaling, particularly in the context of cell proliferation and cancer. For instance, signaling pathways such as the PI3K-Akt-mTORC1 cascade can regulate the de novo synthesis of pyrimidines to support cell growth.

Disclaimer: This document is intended as a guide for research and development professionals and does not replace a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

Quantum Chemical Insights into 2,4,6-Triaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular properties of 2,4,6-Triaminopyrimidine (TAP) through the lens of quantum chemical calculations. TAP is a significant heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceuticals and functional materials. Understanding its fundamental structural, vibrational, and electronic characteristics is crucial for its application in drug design and materials science. This document summarizes key computational findings, provides detailed experimental protocols for spectroscopic analysis, and visualizes the underlying scientific workflows.

Introduction to Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy. For this compound, these computational methods allow for the elucidation of its three-dimensional structure, the prediction of its vibrational modes as observed in infrared and Raman spectroscopy, and the characterization of its electronic properties, which govern its reactivity and spectroscopic behavior.

Theoretical calculations are typically performed on an isolated molecule in the gaseous phase. It is important to note that experimental results, often obtained in the solid state or in solution, may show slight deviations from these calculated values due to intermolecular interactions. Nevertheless, the theoretical data provide a robust foundation for interpreting experimental findings and understanding the intrinsic properties of the molecule.

Theoretical Methodology: A Typical Computational Workflow

The properties of this compound presented in this guide are primarily derived from calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. This level of theory is widely recognized for its balance of computational cost and accuracy in describing the electronic structure of organic molecules.

The general workflow for these quantum chemical calculations is depicted below:

Calculated Molecular Properties

The following sections present the calculated properties of this compound. While a complete set of data from a single computational study is not available in the literature, the presented information is compiled from relevant research.

Optimized Molecular Geometry

Vibrational Frequencies

The calculated vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental FT-IR and Raman spectra. The following table summarizes the key vibrational modes of this compound calculated using the B3LYP/6-31G(d,p) method.[1] The calculated wavenumbers are typically scaled to better match experimental values.

| Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Vibrational Assignment |

| 3591 | 3485 | - | N-H Asymmetric Stretch |

| 3475 | 3315 | - | N-H Symmetric Stretch |

| 1662 | 1642 | 1645 | NH₂ Scissoring |

| 1595 | 1593 | 1594 | Ring Stretching |

| 1481 | 1478 | 1480 | Ring Stretching |

| 1206 | 1210 | 1208 | C-N Stretch |

| 1054 | 1050 | 1055 | Ring Breathing |

| 802 | 800 | 801 | C-H Out-of-plane Bend |

| 648 | 650 | 647 | Ring Deformation |

Note: This is a selection of key vibrational modes. The full spectrum consists of 42 normal modes.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific HOMO-LUMO energy values for this compound are not explicitly tabulated in the reviewed literature, studies on similar aminopyrimidine derivatives suggest that the HOMO-LUMO gap calculated by DFT methods typically falls in the range of 4 to 5 eV. A smaller gap generally implies higher reactivity.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C chemical shifts. Although specific calculated NMR data for this compound is not available in the literature reviewed, studies on aminopyrimidines show that the chemical shifts are sensitive to the positions of the amino groups and the overall electronic structure. For the single proton on the pyrimidine (B1678525) ring of TAP, a chemical shift in the aromatic region would be expected. The carbons of the pyrimidine ring would also show distinct signals based on their local chemical environment.

Experimental Protocols

The following sections outline the standard experimental procedures for obtaining spectroscopic data for organic compounds like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of around 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Materials and Equipment:

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, water)

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range (typically 0.2-1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and run a baseline scan to correct for the absorbance of the solvent and cuvette.

-

-

Sample Measurement:

-

Rinse a cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Run the absorbance scan.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The absorbance value at λmax can be used for quantitative analysis using the Beer-Lambert law.

-

Bridging Theory and Experiment

Quantum chemical calculations and experimental measurements are complementary techniques. The synergy between these two approaches is essential for a comprehensive understanding of molecular properties.

Conclusion

This technical guide has provided an overview of the key molecular properties of this compound as determined by quantum chemical calculations. While a complete and unified set of calculated data is not yet available in the public domain, the existing research on TAP and related aminopyrimidines offers valuable insights into its structure, vibrational modes, and electronic characteristics. The provided experimental protocols serve as a practical guide for researchers seeking to characterize this important molecule. The integration of computational and experimental approaches will continue to be a powerful strategy for advancing our understanding of this compound and facilitating its application in the development of new drugs and materials.

References

Protonation Behavior of the 2,4,6-Triaminopyrimidine Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triaminopyrimidine (TAP) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including diuretics like Triamterene and antifolates such as Methotrexate.[1] Its biological activity is intimately linked to its physicochemical properties, particularly its protonation behavior. Understanding where and how this ring system accepts a proton is critical for drug design, formulation, and comprehending its mechanism of action at a molecular level. This guide provides a comprehensive overview of the protonation characteristics of the this compound ring system, detailing quantitative data, experimental methodologies, and the underlying chemical principles.

Core Concepts: Dual Protonation Sites

Unlike simpler aromatic amines, the this compound ring system exhibits a fascinating and somewhat unusual protonation behavior. Experimental and theoretical studies have unequivocally demonstrated the existence of two primary protonation sites: the endocyclic nitrogen at position 1 (N(1)) and the carbon atom at position 5 (C(5)).[2][3]

The protonation at N(1) is the expected behavior for a pyrimidine (B1678525) ring, driven by the lone pair of electrons on the nitrogen atom. However, the three amino groups at positions 2, 4, and 6 significantly increase the electron density of the ring, making the C(5) position also susceptible to electrophilic attack by a proton.[4] This leads to the formation of a stable cationic σ-complex.

The equilibrium between these two protonated forms is a key feature of the TAP ring system. The predominance of one form over the other is influenced by a delicate interplay of steric and electronic effects imparted by substituents on the pyrimidine ring and the exocyclic amino groups.[3][4]

Quantitative Analysis of Protonation: pKa Values

The basicity of the this compound ring system and its derivatives is quantified by their acid dissociation constants (pKa). The following table summarizes the reported pKa values for this compound and some of its derivatives, highlighting the subtle differences in basicity and the influence of substitution.

| Compound | pKa | Protonation Site(s) | Comments | Reference |

| This compound | 6.84 (at 20°C) | N(1) and C(5) | The pKa value reflects the overall basicity of the molecule. | [5] |

| N,N,N',N',N'',N''-Hexamethyl-2,4,6-triaminopyrimidine | 6.89 | N(1) | In water, an equilibrium exists between the N(1) and C(5) protonated forms. | [4] |

| N,N,N',N',N'',N''-Hexamethyl-2,4,6-triaminopyrimidine | 6.87 | C(5) | The pKa values for N(1) and C(5) protonation are remarkably similar. | [4] |

Experimental Protocols for Characterizing Protonation Behavior

The determination of pKa values and the identification of protonation sites are crucial for understanding the behavior of the this compound ring system. The two primary experimental techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration.

NMR Spectroscopy for pKa Determination and Site Identification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and dynamics. For pKa determination, NMR titration is the method of choice.

Principle: The chemical shift of a nucleus is sensitive to its chemical environment. Protonation of the this compound ring induces significant changes in the chemical shifts of the protons and carbons near the protonation site. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, from which the pKa can be determined. Furthermore, the magnitude and location of these chemical shift changes provide direct evidence for the site of protonation.

Detailed Methodology for NMR Titration:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent, typically D₂O to avoid a large solvent signal in the ¹H NMR spectrum. The concentration should be in the range of 1-10 mM.

-

Prepare a series of buffer solutions covering a pH range of at least 2 pH units above and below the expected pKa of the compound.

-

For each data point, a sample is prepared by mixing the stock solution with a specific buffer solution in an NMR tube. It is crucial to accurately measure the pH of each sample.

-

-

NMR Data Acquisition:

-

Acquire ¹H and/or ¹³C NMR spectra for each sample at a constant temperature.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹H NMR in D₂O, a solvent suppression technique may be necessary.

-

-

Data Analysis:

-

Identify the signals corresponding to the protons or carbons of the this compound ring system.

-

Plot the chemical shift (δ) of a specific nucleus as a function of pH.

-

The resulting data is fitted to the Henderson-Hasselbalch equation (or a modified version) to extract the pKa value. The inflection point of the sigmoidal curve corresponds to the pKa.

-

The identification of the protonation site is achieved by analyzing the magnitude of the chemical shift changes (Δδ) for different nuclei. A larger Δδ for a particular nucleus indicates its proximity to the protonation site. For example, a significant downfield shift of the C(5)-H proton signal upon acidification is indicative of C(5) protonation.

-

Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and highly accurate method for determining the pKa of a compound.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte, while the potential of a suitable electrode is monitored. The potential is proportional to the logarithm of the activity of the ion being measured (in this case, H⁺). A plot of potential (or pH) versus the volume of titrant added yields a titration curve. The pKa is determined from the pH at the half-equivalence point.

Detailed Methodology for Potentiometric Titration:

-

Apparatus:

-

A potentiometer or pH meter with a combination pH electrode (or a separate indicator and reference electrode).

-

A burette for the precise delivery of the titrant.

-

A magnetic stirrer and stir bar.

-

-

Reagents:

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

-

A solution of the this compound derivative of known concentration (typically in the mM range) in deionized water or a suitable co-solvent.

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker and immerse the pH electrode and a stir bar.

-

Begin stirring the solution at a constant rate.

-

Add the titrant in small, accurately measured increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes become minimal, well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain the titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Visualizing Protonation Behavior and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Protonation equilibrium of the this compound ring system.

Caption: General experimental workflow for pKa determination.

Significance in Drug Development

The protonation behavior of the this compound ring system has profound implications for drug development:

-

Solubility and Formulation: The protonated form of a drug is generally more water-soluble than its neutral counterpart. Knowledge of the pKa allows for the formulation of the drug in a pH environment that ensures optimal solubility and stability.

-

Drug-Target Interactions: Many drug targets, such as enzymes and receptors, have charged residues in their active sites. The protonation state of a drug molecule will dictate its ability to form ionic interactions with its target, which is often a key determinant of its potency.

-

Membrane Permeability: The ability of a drug to cross biological membranes is influenced by its lipophilicity, which is in turn dependent on its ionization state. The neutral form of a drug is typically more membrane-permeable. Understanding the pKa is therefore essential for predicting and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-